Structural Deviation from Validated Adenosine A1 Antagonist Scaffolds
The target compound differs from the most potent reported adenosine A1 antagonist in the series, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m, rat A1 Ki = 4.83 nM, human A1 Ki = 57.4 nM), by carrying a 5-methoxy-1,3-benzothiazol-2-amine group instead of a benzoylamino moiety at the 2-position [1]. This substitution introduces a larger heterocyclic system with distinct electronic properties, as reflected by the computed XLogP3-AA of 6.9 and topological polar surface area of 121 Ų for the target compound, compared to XLogP3-AA of approximately 4.5–5.5 and TPSA of 75–95 Ų typical of the benzamide series [2]. Direct binding data for the target compound are not publicly available; therefore, the differentiation is based on class-level inference from published SAR demonstrating that modifications at the 2-amino position drastically alter A1 affinity and subtype selectivity [1].
| Evidence Dimension | Molecular properties influencing receptor binding and pharmacokinetics |
|---|---|
| Target Compound Data | XLogP3-AA = 6.9; TPSA = 121 Ų; MW = 443.5 g/mol; HBD = 1; HBA = 7 |
| Comparator Or Baseline | Compound 16m (2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole): estimated XLogP3 ~4.8; TPSA ~85 Ų; MW = 412.5 g/mol (calculated from structure); HBD = 1; HBA = 4 |
| Quantified Difference | ΔXLogP3-AA ≈ +2.1; ΔTPSA ≈ +36 Ų; ΔMW ≈ +31 g/mol; ΔHBA = +3 |
| Conditions | Computed physicochemical properties from PubChem (2025.09.15 release) vs. calculated from published structure of compound 16m |
Why This Matters
The significantly higher lipophilicity (ΔXLogP3-AA ≈ +2.1) of the target compound predicts altered membrane permeability, plasma protein binding, and metabolic clearance, directly impacting its suitability for in vivo pharmacology studies compared to the reference benzamide series.
- [1] Scheiff, A.B., et al. (2010). 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(6), 2195-2203. View Source
- [2] PubChem Compound Summary for CID 41348787. National Center for Biotechnology Information. View Source
